![molecular formula C16H20ClN3O4S B2488656 5-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide CAS No. 1396859-96-3](/img/structure/B2488656.png)

5-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

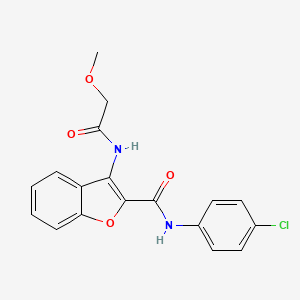

The synthesis of compounds similar to "5-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide" often involves complex chemical reactions that provide insights into the compound's formation. For instance, a series of novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides were prepared through reactions involving carboxylic acid hydrazides and CS2 with KOH, showcasing the intricate steps involved in synthesizing benzenesulfonamide derivatives with oxadiazole moieties (Zareef et al., 2007).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives, including those related to the compound , has been extensively studied using techniques like X-ray crystallography. These studies provide valuable information on the crystal structure, including cell dimensions and intermolecular hydrogen bonding, which are crucial for understanding the compound's chemical behavior and interaction potential (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Benzenesulfonamides can participate in various chemical reactions, leading to the formation of compounds with potential biological activities. For example, the cascade synthesis involving reactions with thiourea under specific conditions leads to thiazole derivatives, illustrating the compound's reactivity and the formation of heterocyclic structures (Rozentsveig et al., 2011).

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy for Cancer

- The compound has been studied for its applications in photodynamic therapy, particularly for cancer treatment. A study highlighted the synthesis and characterization of new benzenesulfonamide derivative groups containing Schiff base, which are useful as photosensitizers in photodynamic therapy due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. This indicates the compound's potential in Type II mechanisms for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anti-HIV Activities

- A series of novel chiral and achiral benzenesulfonamides, including those with 1,3,4-oxadiazol-2ylthio moieties, were synthesized and screened for anti-HIV and antifungal activities. The study suggests potential antimicrobial and antiviral applications of the compound or its derivatives (Zareef et al., 2007).

Anticancer Activity

- Novel benzenesulfonamide derivatives were synthesized and evaluated for their in vitro anticancer activity. Among them, a compound with an N-(thien-2-ylcarbonyl) moiety showed broad-spectrum activity, suggesting the compound's relevance in cancer research (Brożewicz & Sławiński, 2012).

Antifungal Screening

- The compound was also involved in the synthesis and antifungal screening of novel Azetidin-2-ones, showing potent activity against specific fungi, which indicates its potential in developing antifungal agents (Gupta & Halve, 2015).

Wirkmechanismus

Target of Action

It is known that the compound is an organic building block and has been reported as an intermediate in the synthesis of glyburide .

Mode of Action

It is known to participate in reactions involving free radicals . In such reactions, the compound may interact with its targets, leading to changes in the molecular structure and function .

Biochemical Pathways

The compound is involved in various biochemical pathways, particularly those related to the synthesis of glyburide . Glyburide is a drug used in the treatment of type 2 diabetes, implying that the compound may play a role in pathways related to glucose metabolism .

Result of Action

The compound, as an intermediate in the synthesis of glyburide, contributes to the therapeutic effects of the drug . Glyburide is used to lower blood glucose levels in individuals with type 2 diabetes, suggesting that the compound may indirectly influence glucose metabolism .

Eigenschaften

IUPAC Name |

5-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3O4S/c1-11-18-15(24-19-11)16(8-4-3-5-9-16)20-25(21,22)14-10-12(17)6-7-13(14)23-2/h6-7,10,20H,3-5,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMCAGUJFRLHAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2(CCCCC2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorophenyl)-4-morpholino-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2488575.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)quinoline-2-carboxamide](/img/structure/B2488583.png)

![3-(2-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2488584.png)

![4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2488585.png)

![N-[(4-chlorophenyl)methyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide](/img/structure/B2488586.png)

![2,5-dichloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide](/img/structure/B2488588.png)

![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2488594.png)

![4,4,4-Trifluoro-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one](/img/structure/B2488596.png)